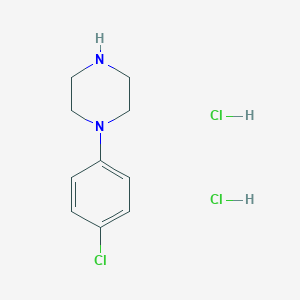

1-(4-Chlorophenyl)piperazine dihydrochloride

描述

属性

IUPAC Name |

1-(4-chlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOLISAYPZGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-46-4 | |

| Record name | 1-(4-chlorophenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)piperazine dihydrochloride can be synthesized through the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Chlorophenylpiperazine oxides.

Reduction: Chlorophenylpiperazine derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Chemical Properties and Structure

1-(4-Chlorophenyl)piperazine dihydrochloride is a piperazine derivative characterized by its unique structure, which allows it to interact effectively with neurotransmitter systems. Its chemical formula is , and it has a molecular weight of approximately 232.14 g/mol .

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of psychoactive drugs targeting neurological disorders. Its role in pharmaceutical development includes:

- Synthesis of Antidepressants : It is used to create compounds that modulate serotonin levels, thereby aiding in the treatment of depression and anxiety disorders.

- Development of Antipsychotics : Research indicates its potential in formulating drugs that address psychotic symptoms by influencing dopaminergic pathways .

Neuropharmacology Studies

Research utilizing this compound focuses on its effects on neurotransmitter systems:

- Serotonin Receptor Interaction : Studies have shown that it can act as a serotonin receptor agonist, influencing mood and behavior through serotonergic pathways .

- Behavioral Impact : Animal studies assess its effects on anxiety and depression, providing insights into the mechanisms behind behavioral changes induced by piperazine derivatives .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material:

- Chromatographic Techniques : It aids in the accurate quantification of related compounds in complex mixtures, enhancing the reliability of analytical results .

- Detection Methods : Recent advancements include the use of liquid chromatography-mass spectrometry (LC-MS) for rapid detection and quantification of piperazine derivatives in biological samples, which is crucial for toxicological assessments .

Behavioral Research

This compound plays a vital role in behavioral research:

- Animal Models : It is utilized to study the impact of piperazine derivatives on animal behavior, contributing to our understanding of their therapeutic potential in treating anxiety and depression .

- Drug Interaction Studies : The compound helps evaluate pharmacokinetics and potential interactions with other drug candidates, ensuring safety and efficacy in therapeutic applications .

Case Studies

Several case studies highlight the applications of this compound:

作用机制

The primary mechanism of action of 1-(4-Chlorophenyl)piperazine dihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C and 5-HT2B receptors. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction leads to various physiological effects, including modulation of mood, appetite, and perception .

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

The structural diversity of piperazine derivatives arises from substituent variations on the piperazine core and aryl groups. Key analogs include:

Pharmacological and Functional Differences

Receptor Selectivity :

- The para-chlorophenyl group in the target compound confers preferential binding to 5-HT1B receptors, whereas m-CPP (meta-chlorophenyl) shows higher 5-HT1C affinity, altering locomotor suppression efficacy ().

- Meclizine and Hydroxyzine target histamine H1 receptors due to benzhydryl substituents, diverging from the serotoninergic focus of the target compound ().

Behavioral Effects :

Therapeutic Applications :

Physicochemical Properties

| Property | This compound | m-CPP | Meclizine Dihydrochloride |

|---|---|---|---|

| Solubility | High (dihydrochloride salt) | Moderate | High (salt form) |

| Melting Point | 85–98°C (varies by derivative) | Not reported | 227–229°C |

| Bioavailability | Enhanced via salt formulation | Limited data | High (antihistamine use) |

生物活性

1-(4-Chlorophenyl)piperazine dihydrochloride (CPP) is a synthetic compound belonging to the piperazine class, characterized by its interaction with various neurotransmitter systems, particularly serotonin and dopamine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 38869-46-4

- Molecular Formula : C₁₀H₁₃ClN₂·2HCl

- Appearance : Beige powder, odorless

This compound primarily acts as a serotonergic agent , likely functioning as a non-selective serotonin receptor agonist and/or releasing agent. It has been shown to modulate serotonin (5-HT) and dopamine (DA) pathways, which are crucial for mood regulation and behavior. The compound's structural characteristics allow it to influence various receptor activities, making it relevant in neuropharmacology.

Neuropharmacological Effects

Research indicates that CPP exhibits significant interactions with serotonin receptors (5-HT receptors), leading to potential antidepressant and anxiolytic effects. Studies have demonstrated that it can induce serotonin release through SERT-mediated mechanisms, contributing to its psychoactive properties .

Antimicrobial Activity

Some derivatives of 1-(4-Chlorophenyl)piperazine have shown promising antimicrobial activity against specific bacterial strains. This suggests potential applications in the development of antibiotic agents.

Anti-allergic Properties

A series of derivatives derived from CPP have been synthesized and tested for their anti-allergic activities. These studies typically involve inducing allergic reactions in animal models and administering the compounds to evaluate their efficacy in reducing allergic responses.

Study on Serotonin Release

In a study comparing the effects of CPP with other serotonergic compounds, it was found that CPP significantly enhances serotonin release in vivo. This effect was assessed using microdialysis techniques in rat models, revealing long-term impacts on serotonin levels .

Anticancer Activity

Recent research has explored the anticancer potential of piperazine derivatives including CPP. In vitro studies demonstrated that certain derivatives exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂·HCl | Similar psychoactive properties; alternative isomer |

| 1-(4-Methylphenyl)piperazine | C₁₀H₁₃N₂ | Exhibits stimulant properties; less studied |

| 1-(4-Bromophenyl)piperazine | C₁₀H₁₃BrN₂·HBr | Halogen substitution alters receptor affinity |

The presence of the chlorine atom at the para position on the phenyl ring distinguishes CPP from its analogs, influencing both its biological activity and chemical reactivity.

常见问题

Q. What are the primary research applications of 1-(4-Chlorophenyl)piperazine dihydrochloride?

This compound is primarily used in neuropharmacological studies to investigate serotonin receptor modulation due to its structural similarity to phenylpiperazine derivatives, which are known to influence serotonin release . It is also employed in forensic toxicology to identify and analyze psychoactive substances, particularly designer drugs, owing to its isomerism with compounds like 1-(3-chlorophenyl)piperazine (mCPP) .

Q. What experimental techniques are recommended for characterizing this compound?

Key methods include:

Q. How should this compound be stored to ensure long-term stability?

Store at -20°C in a tightly sealed container to prevent degradation. Stability data indicate integrity for ≥5 years under these conditions . Avoid repeated freeze-thaw cycles to maintain crystallinity.

Q. What safety precautions are necessary when handling this compound?

Refer to SDS guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- In case of exposure, rinse affected areas with water and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized?

Synthesis typically involves coupling 4-chlorophenyl groups to a piperazine backbone via nucleophilic substitution. Optimize yield (e.g., 55% in one protocol) by:

Q. What receptor-binding assays are suitable for studying its pharmacological activity?

Use radioligand displacement assays (e.g., 5-HT1A/2A/2C receptors) to quantify affinity. Compare results with structurally related compounds (e.g., 1-(3-chlorophenyl)piperazine) to assess selectivity . Cross-validate findings with in vitro functional assays (e.g., cAMP modulation) to confirm agonism/antagonism .

Q. How do structural modifications influence its activity in structure-activity relationship (SAR) studies?

- Chlorine Position : Para-substitution (4-chloro) enhances serotonin receptor affinity compared to meta- or ortho-substituted analogs .

- Piperazine Backbone : N-methylation reduces potency, while bulky substituents (e.g., cyclohexenyl groups) alter selectivity .

- Salt Form : Dihydrochloride improves solubility for in vivo studies compared to freebase forms .

Q. How can researchers resolve contradictions in reported toxicological data?

While some studies classify it as a potential designer drug with abuse liability , others lack toxicological evaluations. Address discrepancies by:

- Conducting acute toxicity assays (e.g., LD50 in rodent models) .

- Performing metabolic stability studies (e.g., cytochrome P450 interactions) .

- Cross-referencing forensic case reports for adverse effect profiles .

Q. What biochemical pathways are implicated in its mechanism of action?

Based on structural analogs, it may influence:

- Serotonergic Pathways : Via 5-HT receptor modulation, altering neurotransmitter release .

- Dopaminergic Systems : Secondary interactions with dopamine transporters, though this requires validation .

- Intracellular Signaling : Potential cAMP/PKA pathway activation in neuronal cells .

Q. How can analytical method validation ensure reproducibility in pharmacokinetic studies?

Validate LC-MS/MS or HPLC methods by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。